Dipraglurant - 872363-17-2

Dipraglurant

Catalog Number: EVT-265640
CAS Number: 872363-17-2
Molecular Formula: C16H12FN3
Molecular Weight: 265.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dipraglurant (formerly known as ADX48621) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). [, , , , , , ] Developed by Addex Therapeutics, Dipraglurant acts by binding to a site distinct from the glutamate binding site on the mGluR5 receptor, thereby reducing the receptor's activity. [, ] This mechanism distinguishes Dipraglurant from competitive antagonists that directly block glutamate binding. Dipraglurant exhibits high oral bioavailability and readily crosses the blood-brain barrier, making it suitable for central nervous system research. [, ]

Future Directions

Optimizing Treatment Regimens

Further research is needed to optimize Dipraglurant's dosing regimen for different patient populations and disease stages. [] Exploring combination therapies with existing PD medications could potentially enhance efficacy and minimize side effects.

Mavoglurant

Compound Description: Mavoglurant is a selective mGlu5 NAM that has been evaluated in clinical trials for various neurological and psychiatric disorders .

Basimglurant

Compound Description: Basimglurant is another selective mGlu5 NAM that has undergone clinical trials for treating Fragile X syndrome and other conditions .

Relevance: Sharing the mGlu5 NAM classification with Dipraglurant, Basimglurant emphasizes the potential of this drug class in addressing neurological disorders. Similar to Mavoglurant, Basimglurant displayed different binding kinetics compared to Dipraglurant, specifically exhibiting long receptor residence times . This distinction highlights the diverse pharmacological properties within this class, even among compounds with the same target.

STX107

Compound Description: STX107 acts as an mGlu5 NAM and has been investigated for its therapeutic potential in anxiety and other disorders .

Fenobam

Compound Description: Fenobam is an anxiolytic drug that acts as an mGlu5 NAM .

Remeglurant & (RS)-Remeglurant

Compound Description: Remeglurant and its enantiomer (RS)-Remeglurant are mGlu5 NAMs investigated for potential therapeutic applications .

Relevance: Both compounds, belonging to the mGlu5 NAM class like Dipraglurant, underscore the significance of this mechanism in modulating glutamate signaling. Notably, (RS)-Remeglurant displayed a bias towards mGlu5 receptor internalization and away from ERK1/2 phosphorylation, a signaling pathway implicated in various cellular processes. In contrast, Dipraglurant exhibited a bias towards receptor internalization . This difference highlights the diverse signaling pathway preferences within this drug class, impacting their overall therapeutic effects.

AZD2066

Compound Description: AZD2066 is an mGlu5 NAM that has been explored in clinical trials for major depressive disorder .

F169521 & F1699611

Compound Description: Both F169521 and F1699611 are mGlu5 NAMs that have been investigated preclinically .

HTL0014242

Compound Description: HTL0014242 represents a new drug candidate that acts as an mGlu5 NAM .

ADX71149

Compound Description: ADX71149 is an mGlu2 positive allosteric modulator (PAM) that demonstrated safety, tolerability, and promising top-line data in a Phase IIa monotherapy study in schizophrenic patients .

Overview

Dipraglurant, also known by its International Nonproprietary Name (INN) and code name ADX-48621, is a negative allosteric modulator of the metabotropic glutamate receptor type 5 (mGlu5). Developed by Addex Therapeutics, it is primarily investigated for the treatment of levodopa-induced dyskinesia in Parkinson's disease and non-parkinsonian dystonia. As of 2014, dipraglurant was in phase II clinical trials for these indications, with ongoing research into its extended-release formulation .

Source and Classification

Dipraglurant is classified as a negative allosteric modulator, which means it binds to a site on the mGlu5 receptor distinct from the active site, thereby reducing the receptor's activity. This mechanism is particularly relevant in neurological contexts, where modulation of glutamate signaling can influence various motor and cognitive functions .

Synthesis Analysis

Methods and Technical Details

The synthesis of dipraglurant involves several key steps, typically utilizing advanced organic synthesis techniques. A notable method includes the copper-catalyzed azide-alkyne cycloaddition, which is part of click chemistry approaches. This method allows for the efficient formation of dipraglurant through the reaction of appropriately functionalized precursors .

The detailed synthetic pathway includes:

  1. Preparation of Alkyne and Azide Precursors: The initial step involves synthesizing alkyne and azide compounds that will undergo cycloaddition.
  2. Copper Catalysis: The reaction is facilitated by a copper catalyst to promote the formation of a triazole ring, which is integral to the molecular structure of dipraglurant.
  3. Purification: Following synthesis, the compound is purified through chromatography techniques to isolate dipraglurant from unreacted materials and byproducts.
Molecular Structure Analysis

Structure and Data

Dipraglurant has the molecular formula C16H12FN3C_{16}H_{12}FN_3 and a molar mass of approximately 265.291 g/mol. Its three-dimensional structure can be represented using various chemical notations:

  • SMILES: A string representation that encodes its molecular structure.
  • InChI: A standardized identifier that provides a unique representation of the compound's structure.

The structural configuration includes an aromatic system with fluorine substituents that contribute to its activity as an mGlu5 receptor modulator .

Chemical Reactions Analysis

Reactions and Technical Details

Dipraglurant participates in various chemical reactions primarily related to its function as a receptor modulator. The interactions with mGlu5 receptors involve:

  1. Binding Affinity Studies: These studies assess how well dipraglurant binds to mGlu5 receptors compared to other compounds.
  2. Functional Assays: Evaluating how dipraglurant alters receptor activity under different conditions helps elucidate its pharmacological profile.

For instance, in rodent models, dipraglurant demonstrated significant effects on motor behavior associated with dopamine signaling pathways, indicating its potential therapeutic effects in Parkinson's disease .

Mechanism of Action

Process and Data

Dipraglurant operates by binding to allosteric sites on mGlu5 receptors, leading to reduced receptor activation in response to glutamate. This modulation can decrease excitatory neurotransmission linked to dyskinesia. The mechanism can be summarized as follows:

  1. Allosteric Modulation: Dipraglurant binds to mGlu5 receptors without blocking the binding site for glutamate.
  2. Decreased Receptor Activation: This results in diminished downstream signaling pathways typically activated by glutamate, thereby mitigating symptoms associated with excessive receptor activation.

Pharmacokinetic studies indicate that dipraglurant achieves peak plasma concentrations rapidly after oral administration, highlighting its efficacy in reaching therapeutic levels .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dipraglurant exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Stability studies indicate it maintains integrity under various storage conditions.

These properties are crucial for formulation development and determining appropriate dosing regimens for clinical applications .

Applications

Scientific Uses

Dipraglurant has significant potential in various scientific applications:

  1. Neurological Research: Its role as an mGlu5 negative allosteric modulator makes it valuable for studying glutamatergic signaling pathways in neurological disorders.
  2. Therapeutic Development: Ongoing clinical trials aim to establish its efficacy in treating conditions such as Parkinson's disease-related dyskinesia and other movement disorders.
  3. Behavioral Studies: Research involving animal models has shown promise in using dipraglurant to investigate anxiety, depression, and compulsive behaviors due to its modulation of glutamate signaling .

Properties

CAS Number

872363-17-2

Product Name

Dipraglurant

IUPAC Name

6-fluoro-2-(4-pyridin-2-ylbut-3-ynyl)imidazo[1,2-a]pyridine

Molecular Formula

C16H12FN3

Molecular Weight

265.28 g/mol

InChI

InChI=1S/C16H12FN3/c17-13-8-9-16-19-15(12-20(16)11-13)7-2-1-5-14-6-3-4-10-18-14/h3-4,6,8-12H,2,7H2

InChI Key

LZXMUJCJAWVHPZ-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F

Solubility

Soluble in DMSO, not in water

Synonyms

ADX-48621; ADX48621; ADX 48621; Dipraglurant

Canonical SMILES

C1=CC=NC(=C1)C#CCCC2=CN3C=C(C=CC3=N2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.